6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-(azetidin-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c1-8-5-9(7-13)6-11-10(8)12-3-2-4-12/h5-7H,2-4H2,1H3 |
InChI Key |
RNXPDMORZXNXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde typically involves the formation of the azetidine ring followed by its incorporation into the pyridine structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-(Azetidin-1-yl)-5-methylpyridine-3-carboxylic acid.
Reduction: 6-(Azetidin-1-yl)-5-methylpyridine-3-methanol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde and its derivatives involves interaction with specific molecular targets. For instance, its antiviral activity is attributed to the modification of nanoparticles with boronic acid derivatives, which interfere with viral entry processes. In cancer cells, its antitumor activity is linked to the disruption of microtubular structures, causing cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-azetidinone: Known for its antibacterial and antimicrobial activities.
N-Substituted-3-chloro-2-azetidinone: Exhibits anticonvulsant activity and is used in the treatment of epilepsy.
Uniqueness
6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde is unique due to its dual ring structure, which imparts distinct chemical and biological properties
Biological Activity
6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been identified as a potential ligand for nAChRs, which play crucial roles in neurotransmission and are implicated in several neurological disorders.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Properties : The azetidine moiety is known for enhancing the antimicrobial activity of compounds. Research indicates that similar compounds have shown effectiveness against various bacterial strains.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activities in vitro:
- Cytotoxicity : In studies involving human cancer cell lines, compounds with similar structures have shown cytotoxic effects, leading to apoptosis in cancer cells. For instance, related azetidine derivatives have been tested against pancreatic and gastric cancer cell lines with promising results .
- Antimicrobial Activity : The compound has been evaluated against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent .
Case Studies
Several case studies provide insights into the therapeutic applications of compounds related to this compound:
Q & A
Q. What are the recommended synthetic routes for 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A plausible route involves:
- Step 1: Reacting 6-chloro-5-methylpyridine-3-carbaldehyde (a boronic ester intermediate, e.g., 6-chloro-5-methylpyridine-3-boronic acid ) with azetidine under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C .
- Step 2: Monitoring reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient).
Optimization Tips: - Use excess azetidine (1.5–2.0 eq.) to drive the substitution reaction.
- Control temperature to minimize aldehyde oxidation (e.g., under inert atmosphere) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy: Confirm the aldehyde group with a C=O stretch at ~1700–1720 cm⁻¹.
- Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z ~205–210 (exact mass depends on isotopic pattern).
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions:
- Handling Protocols:
Advanced Research Questions
Q. How does the presence of the azetidinyl group influence the compound’s reactivity compared to pyrrolidinyl or piperidinyl analogs?
Methodological Answer:
- Steric Effects: Azetidine’s smaller ring size increases steric hindrance near the pyridine nitrogen, reducing nucleophilic attack rates compared to pyrrolidine .
- Electronic Effects: Azetidine’s ring strain enhances electron-donating ability, stabilizing intermediates in reactions like reductive amination.
Experimental Validation: - Compare reaction kinetics of azetidine- vs. pyrrolidine-substituted analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Harmonization:
- Mechanistic Studies:
- Use computational docking (e.g., AutoDock Vina) to predict binding modes to neurological targets (e.g., NMDA receptors) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Steps:
- Target Selection: Prioritize targets based on structural analogs (e.g., pyridine carbaldehydes in neuroinflammatory pathways) .
- Docking Simulations: Use Schrödinger Suite or MOE to model interactions (focus on aldehyde’s hydrogen bonding with catalytic lysine residues).
- MD Simulations: Assess binding stability over 50–100 ns trajectories (e.g., GROMACS).
Case Study: Analogous compounds with azetidine moieties show improved blood-brain barrier penetration in neurological studies .
Q. In materials science, how does the carbaldehyde group enhance the compound’s utility in polymer design?
Methodological Answer:
- Functionalization: The aldehyde group enables Schiff base formation with amine-containing monomers, facilitating covalent network assembly.
- Coordination Chemistry: Acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺) in coordination polymers.
Experimental Design: - Synthesize a Schiff base polymer with 1,2-ethylenediamine and characterize thermal stability (TGA) and porosity (BET analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
